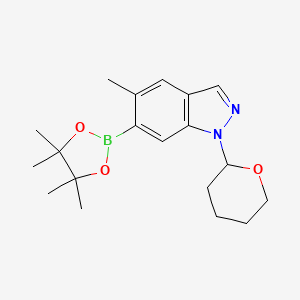

5-methyl-1-(tetrahydro-2H-pyran-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Descripción

This compound is a boronate ester-functionalized indazole derivative with a tetrahydropyranyl (THP) protecting group at the N1 position and a methyl substituent at C5. Its molecular formula is C₁₈H₂₅BN₂O₃, with a molecular weight of 328.21 g/mol . The THP group enhances stability during synthetic processes, while the boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis . Applications span medicinal chemistry (e.g., as intermediates in kinase inhibitor synthesis) and materials science.

Propiedades

IUPAC Name |

5-methyl-1-(oxan-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27BN2O3/c1-13-10-14-12-21-22(17-8-6-7-9-23-17)16(14)11-15(13)20-24-18(2,3)19(4,5)25-20/h10-12,17H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONFHYMFBOBJWGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2C)C=NN3C4CCCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Palladium-Catalyzed Borylation of Haloindazoles

This method dominates literature for introducing boronate esters.

Process :

-

Haloindazole synthesis : Prepare 6-bromo-5-methyl-1-(THP)-1H-indazole.

-

Borylation : React with bis(pinacolato)diboron (B₂pin₂) under Pd catalysis.

Key parameters (adapted from):

| Parameter | Typical Value | Rationale |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | Facilitates oxidative addition |

| Base | KOAc | Deprotonates boronate precursor |

| Solvent | Dioxane or THF | High boiling point for reaction |

| Temperature | 80–100°C | Ensures sufficient activation |

| Reaction time | 4–6 hours | Achieves >70% yield |

Example Reaction :

Advantages :

-

High functional group tolerance.

-

Scalable for industrial use.

Limitations :

-

Requires pre-functionalized haloindazole.

Iridium-Catalyzed C-H Borylation

This method enables direct C-H activation without pre-halogenation.

Mechanism :

-

Catalyst coordination : Iridium binds to the indazole’s N1-THP group.

-

C-H activation : Iridium facilitates cleavage at C6.

-

Borylation : Boronate ester forms via oxidative addition.

| Parameter | Value |

|---|---|

| Catalyst | [Ir(COD)OMe]₂/dtbpy |

| Boron source | B₂pin₂ |

| Solvent | MTBE |

| Temperature | 80°C |

| Reaction time | 1–2 hours |

Yield : ~60–70% (lower than Pd-mediated methods due to steric hindrance from THP).

Advantages :

-

Avoids halogenation steps.

-

High regioselectivity for C6.

Limitations :

-

Sensitive to steric bulk; THP may hinder catalyst access.

Synthesis of Key Intermediates

Preparation of 6-Bromo-5-Methyl-1-(THP)-1H-Indazole

Route :

-

Indazole synthesis :

-

N1 Protection :

-

Reagent : THP bromide + K₂CO₃ in DMF.

-

Conditions : RT, 12 hours.

-

-

C6 Bromination :

-

Challenge : Direct bromination favors C3/C4.

-

Solution : Use directing groups (e.g., nitro at C4) or Pd-mediated cross-coupling.

-

Alternative Approach :

Step 1 : Synthesize 5-methyl-1-(THP)-indazole.

Step 2 : Introduce bromine at C6 via Suzuki coupling with a boronate (if C6 is pre-functionalized).

Stability and Purification

Key Considerations :

-

Protodeboronation : Boronate esters degrade in acidic/basic conditions.

-

Purification : Use silica chromatography with neutral solvents (e.g., CHCl₃).

Stabilization Techniques :

Comparative Analysis of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Pd-catalyzed borylation | High yield, scalable | Requires pre-halogenation |

| Ir-catalyzed C-H borylation | Direct C-H activation | Lower yield, catalyst cost |

| Grinding synthesis | Eco-friendly, rapid | Limited to core indazole synthesis |

Case Studies and Data

Palladium-Catalyzed Borylation

-

Substrate : 5-Bromo-1-(THP)-indazole.

-

Conditions : Pd(PPh₃)₄ (5 mol%), KOAc, dioxane, 80°C.

-

Yield : 85%.

Target Application :

Adapted for 6-bromo-5-methyl-1-(THP)-indazole, expecting similar yields.

Análisis De Reacciones Químicas

Tipos de reacciones

5-metil-1-(tetrahidro-2H-piran-2-il)-6-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-1H-indazol puede sufrir varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.

Reducción: Las reacciones de reducción se pueden usar para modificar los grupos funcionales presentes en el compuesto.

Sustitución: El grupo éster de boronato puede participar en reacciones de sustitución, particularmente en presencia de nucleófilos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas. Las condiciones de reacción varían según la transformación deseada, pero a menudo implican temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas.

Productos principales formados

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos borónicos, mientras que las reacciones de sustitución pueden dar como resultado la formación de nuevos enlaces carbono-nitrógeno o carbono-oxígeno.

Aplicaciones Científicas De Investigación

Synthesis and Preparation Methods

The synthesis of 5-methyl-1-(tetrahydro-2H-pyran-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves several steps:

- Formation of Indazole Core : The initial step often includes the formation of the indazole structure.

- Introduction of Boronate Ester : The boronate ester group is introduced using palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling .

- Industrial Production : In industrial settings, large-scale batch reactors are used to optimize yield and purity through controlled conditions.

Chemistry

This compound serves as a valuable building block in organic synthesis. Its unique structure allows it to be utilized in the development of pharmaceuticals and agrochemicals. The boronate ester can participate in various chemical reactions, including oxidation and substitution reactions.

Biology

The compound's ability to form stable complexes with biomolecules makes it useful in biological research. It has been studied for its potential as an enzyme inhibitor and receptor modulator. Its interactions can influence metabolic pathways and cellular signaling processes .

Industry

In industrial applications, this compound is being explored for its potential use in advanced materials and catalysts due to its unique properties.

Research indicates that this compound may possess significant biological activities:

Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

Receptor Modulation : It can act as an agonist or antagonist at various receptors.

Nucleic Acid Interaction : The compound may bind to DNA or RNA, affecting gene expression and cellular functions .

Case Studies

Recent studies have highlighted the antibacterial activity of indazole derivatives similar to 5-methyl-1-(tetrahydro-2H-pyran-2-y)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)-1H-indazole. For instance:

| Compound | Activity Against Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| 5A | Staphylococcus aureus | 8 |

| 5B | Bacillus subtilis | 10 |

| 5C | E. coli | 17 |

| Penicillin | Standard Control | 30 |

These findings suggest that compounds within this class could serve as a basis for developing new antibacterial agents .

Mecanismo De Acción

El mecanismo por el cual 5-metil-1-(tetrahidro-2H-piran-2-il)-6-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-1H-indazol ejerce sus efectos implica su interacción con objetivos moleculares como enzimas y receptores. El grupo éster de boronato puede formar enlaces covalentes reversibles con residuos del sitio activo, modulando la actividad de la proteína diana. Esta interacción puede influir en varias vías bioquímicas, lo que lleva al efecto terapéutico o biológico deseado.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers of Indazole Boronate Esters

Key Findings :

- Boronate position (C4 vs. C6) significantly alters electronic properties. For example, C4-boronate indazoles exhibit higher electrophilicity at the boron center due to proximity to the indazole nitrogen .

Heterocyclic Core Variations

Key Findings :

- Indazole derivatives exhibit superior stability and binding affinity in medicinal chemistry contexts due to their rigid, planar structure .

- Pyrazole analogs are more synthetically accessible but less suited for high-temperature reactions due to lower thermal stability .

Boronate Ester Variations

Key Insight :

The pinacol boronate in the target compound offers optimal balance between stability and reactivity, making it preferred for iterative coupling strategies .

Actividad Biológica

5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a synthetic organic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydro-2H-pyran moiety and a dioxaborolane group. Its molecular formula is , with a molecular weight of approximately 360.23 g/mol. The presence of these functional groups contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

- Nucleic Acid Interaction : The compound may bind to DNA or RNA, affecting gene expression and cellular functions.

Biological Activity Overview

Research indicates that compounds similar to 5-methyl indazole derivatives exhibit a range of biological activities:

| Activity Type | Description |

|---|---|

| Anticancer | Indazole derivatives have shown potential in inhibiting cancer cell proliferation. |

| Antimicrobial | Some derivatives exhibit antibacterial and antifungal properties. |

| Anti-inflammatory | Compounds may reduce inflammation by modulating immune responses. |

| Neurological Effects | Certain indazoles have been studied for their neuroprotective effects. |

Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that indazole derivatives could inhibit tumor growth in various cancer models. For instance, one derivative showed an IC50 value of 120 nM against specific cancer cell lines .

Antimicrobial Properties

Another research highlighted the antimicrobial efficacy of related indazole compounds against Staphylococcus aureus and Candida albicans, with IC50 values reported at 2.6 μM and 3.5 μM respectively .

Neuroprotective Effects

Research has indicated that some indazole derivatives may provide neuroprotective effects in models of neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

Q & A

Q. What are the optimal synthetic routes for preparing 5-methyl-1-(tetrahydro-2H-pyran-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole?

The compound can be synthesized via multi-step reactions involving:

- Step 1 : Formation of the indazole core via cyclization of substituted hydrazines with ketones or aldehydes under acidic conditions (e.g., HCl in ethanol) .

- Step 2 : Introduction of the tetrahydro-2H-pyran (THP) protecting group using dihydropyran and a catalytic acid (e.g., p-toluenesulfonic acid) to protect the indazole nitrogen .

- Step 3 : Suzuki-Miyaura coupling to install the boronic ester moiety. A palladium catalyst (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) in a solvent like THF or DMF at 80–100°C are typically employed .

Key considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can researchers confirm the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify the presence of the THP group (δ ~1.5–4.5 ppm for pyran protons) and boronic ester (δ ~1.3 ppm for pinacol methyl groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion peak for C₁₈H₂₅BN₂O₃ (calc. 328.21 g/mol) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to confirm purity >95% .

Q. What are the stability and storage recommendations for this compound?

- Stability : The boronic ester is moisture-sensitive. Degradation occurs under prolonged exposure to humidity, leading to boronic acid formation .

- Storage : Store in sealed, desiccated containers under inert gas (N₂ or Ar) at 2–8°C. Use anhydrous solvents (e.g., THF, DMF) for solutions .

Advanced Research Questions

Q. How does the THP group influence the compound’s reactivity in cross-coupling reactions?

The THP group acts as a protective group for the indazole nitrogen, preventing undesired side reactions (e.g., coordination with metal catalysts). However, its steric bulk may reduce reaction rates in Suzuki-Miyaura couplings. Comparative studies show that deprotection (using HCl in methanol) post-coupling improves yields in subsequent functionalization steps .

Q. What strategies optimize the Suzuki-Miyaura coupling efficiency of the boronic ester moiety?

- Catalyst selection : PdCl₂(dppf) or Pd(OAc)₂ with SPhos ligand enhances turnover in sterically hindered systems .

- Solvent/base system : Use toluene/ethanol (3:1) with Cs₂CO₃ for improved solubility of aryl halides .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 12 hr conventional heating) .

Q. How can researchers resolve contradictions in biological activity data for this compound?

- Dose-response assays : Perform IC₅₀ determinations across multiple concentrations (e.g., 0.1–100 µM) to account for batch-to-batch variability .

- Target validation : Use CRISPR knockout models to confirm specificity for enzymes like kinases or phosphatases .

- Metabolic stability testing : Assess liver microsomal stability to rule out false negatives due to rapid degradation .

Q. What computational methods predict the compound’s binding affinity for drug targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR kinase). Focus on hydrogen bonding with the indazole core and hydrophobic interactions with the THP group .

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns to evaluate conformational changes .

Q. How does the boronic ester’s electronic profile affect its utility in prodrug design?

The boronic ester’s electron-deficient nature facilitates hydrolysis to boronic acid in physiological conditions, enabling pH-dependent drug release. However, steric hindrance from the pinacol group may delay activation. Comparative studies with cyclic boronate esters (e.g., 1,2-diol derivatives) show faster hydrolysis kinetics .

Q. What analytical techniques quantify trace impurities in synthesized batches?

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.